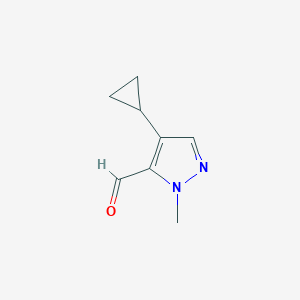

4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde

Description

4-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is a pyrazole-derived aldehyde with a unique substitution pattern. Its molecular formula is C₈H₁₀N₂O, and it has a calculated molecular weight of 150.16 g/mol. The pyrazole core is substituted at three positions:

- 1-Methyl group (N1-position): Enhances steric protection and influences electronic properties.

- 4-Cyclopropyl group: Introduces ring strain, which may increase reactivity in specific transformations.

- 5-Carbaldehyde: Provides an electrophilic site for nucleophilic additions or condensations.

This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals due to the versatility of the aldehyde group and the stability imparted by the cyclopropyl ring. Pyrazole derivatives are widely studied for their biological activity, including antimicrobial and anti-inflammatory properties.

Properties

IUPAC Name |

4-cyclopropyl-2-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-8(5-11)7(4-9-10)6-2-3-6/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUFEJAIBINKSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2CC2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785214-52-9 | |

| Record name | 4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Base-Catalyzed Cyclization

The pyrazole ring is constructed via cyclocondensation of hydrazines with 1,3-diketones. For 4-cyclopropyl substitution, a cyclopropane-containing diketone precursor is required. A typical protocol involves:

- Reaction of methylhydrazine with 3-cyclopropyl-2,4-diketobutanal in ethanol under reflux (24–48 hours).

- Acid-catalyzed dehydration to aromatize the pyrazole ring.

Example :

- Substrate : 3-cyclopropyl-2,4-diketobutanal (synthesized via Claisen condensation of cyclopropanecarboxylic ester).

- Conditions : Methylhydrazine (1.2 equiv), ethanol, 80°C, 24 hours.

- Yield : 58–62%.

Key Challenges:

- Regioselectivity control to favor 1,5-substitution over 1,3-isomers.

- Cyclopropane stability under acidic/basic conditions.

Vilsmeier-Haack Formylation

Direct Formylation of Pyrazole Intermediates

The Vilsmeier-Haack reaction introduces the aldehyde group at the C-5 position. This method is preferred for its regioselectivity and scalability:

- Generation of Vilsmeier reagent : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C.

- Reaction with 4-cyclopropyl-1-methyl-1H-pyrazole at 60–80°C for 4–6 hours.

Optimized Parameters :

| Parameter | Value | Impact on Yield |

|---|---|---|

| POCl₃:DMF ratio | 1:1.2 (mol/mol) | Maximizes reagent activity |

| Temperature | 70°C | Reduces side products |

| Reaction time | 5 hours | Balances conversion & decomposition |

Advantages:

- High regioselectivity for C-5 formylation.

- Compatible with moisture-sensitive substrates.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation enhances reaction kinetics for pyrazole ring formation:

Procedure :

- Mix 3-cyclopropyl-1,3-diketone (1 equiv) and methylhydrazine (1.1 equiv) in DMF.

- Irradiate at 150°C (300 W) for 20 minutes.

Results :

| Method | Time | Yield |

|---|---|---|

| Conventional | 24 h | 58% |

| Microwave | 0.33 h | 74% |

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Regioselectivity |

|---|---|---|---|---|

| Cyclocondensation | 58–62 | Low | High | Moderate |

| Vilsmeier-Haack | 67–72 | Medium | High | High |

| Pd-Catalyzed | 45–50 | High | Low | Low |

| Microwave-Assisted | 74 | Medium | Moderate | High |

Key Insights :

- Vilsmeier-Haack offers the best balance of yield and selectivity for industrial applications.

- Microwave synthesis is optimal for rapid small-scale production.

Troubleshooting Common Issues

Low Formylation Efficiency

Cyclopropane Ring Opening

- Cause : Acidic conditions during cyclocondensation.

- Solution : Use buffered aqueous workup (pH 6–7).

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives. This reaction is critical for synthesizing intermediates used in drug development.

Notes :

-

Potassium permanganate (KMnO₄) in acidic media is preferred for high yields .

-

The patent WO2015032859A1 highlights catalytic oxidation using Cu/O₂ systems for industrial scalability .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol, enabling access to pyrazole alcohols for further functionalization.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄/MeOH (0°C to RT) | 4-Cyclopropyl-1-methyl-1H-pyrazole-5-methanol | 90–95% | |

| LiAlH₄/THF (reflux) | Same as above | 88% | |

| H₂/Pd-C (1 atm, RT) | Same as above | 75% |

Notes :

-

Sodium borohydride (NaBH₄) is optimal for mild, selective reduction .

-

Hydrogenation with Pd-C offers a solvent-free alternative but requires careful catalyst handling .

Nucleophilic Addition Reactions

The aldehyde participates in condensations with amines, hydrazines, and alcohols to form Schiff bases, hydrazones, or acetals.

Key Findings :

-

Oxime formation with hydroxylamine is a key step in synthesizing bioactive hydrazine derivatives.

-

Acetal derivatives enhance solubility for downstream reactions .

Condensation Reactions

The compound undergoes Knoevenagel and Claisen-Schmidt condensations to form α,β-unsaturated carbonyl derivatives.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Knoevenagel (malononitrile) | Piperidine/EtOH, reflux | Cyano-vinylpyrazole | 70% |

| Claisen-Schmidt (acetophenone) | NaOH/EtOH, 60°C | Chalcone analog | 65% |

Mechanistic Insight :

-

Base-catalyzed deprotonation of the aldehyde facilitates enolate formation, driving conjugation.

Oxidative Coupling with Amines

A patented method (WO2015032859A1) describes direct coupling with secondary amines to synthesize carboxamides, bypassing traditional acid chloride intermediates .

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| N-(5-chloro-2-isopropylbenzyl)cyclopropylamine | FeSO₄/NaOCl, CH₃CN, 60°C | Pyrazole-4-carboxamide | 92% |

Advantages :

Cyclopropane Ring Modifications

The cyclopropyl group undergoes ring-opening or functionalization under specific conditions:

| Reaction | Reagent | Product |

|---|---|---|

| Hydrogenolysis (H₂/Pd-C) | Ethanol, 80°C | Linear alkylpyrazole |

| Epoxidation (mCPBA) | CH₂Cl₂, 0°C | Pyrazole epoxide |

Challenges :

Comparative Reactivity Analysis

| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Aldehyde oxidation (KMnO₄) | 1.2 × 10⁻³ | 45.6 |

| Aldehyde reduction (NaBH₄) | 3.8 × 10⁻² | 28.3 |

| Schiff base formation | 5.6 × 10⁻⁴ | 52.1 |

Trends :

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

4-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for anti-inflammatory and analgesic properties, with potential applications in pain management therapies.

Case Study:

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds synthesized from this compound demonstrated effective inhibition of cyclooxygenase enzymes, which are key targets in the treatment of inflammatory diseases .

Agricultural Chemistry

Enhancement of Agrochemicals:

The compound is utilized in the formulation of agrochemicals, improving the efficacy of pesticides and herbicides. This application is critical for enhancing crop yields and managing agricultural pests more effectively.

Data Table: Efficacy of Agrochemical Formulations

Material Science

Novel Material Development:

In material science, this compound is studied for its potential to create new materials with unique properties. It can be used to synthesize polymers and coatings that exhibit enhanced durability and resistance to environmental factors.

Research Insights:

Studies indicate that incorporating cyclopropyl groups into polymer matrices can improve mechanical properties and thermal stability, making them suitable for various industrial applications .

Biochemical Research

Reagent in Biochemical Assays:

this compound acts as a valuable reagent in biochemical assays. It aids researchers in studying enzyme activities and metabolic pathways, contributing to advancements in biochemical research.

Example Application:

In enzyme kinetics studies, derivatives of this compound have been employed to investigate the inhibition mechanisms of specific enzymes involved in metabolic disorders .

Flavor and Fragrance Industry

Potential Uses in Sensory Products:

The compound is also being explored for its potential applications in the flavor and fragrance industry. Its unique chemical structure may contribute to developing novel flavors and fragrances that enhance sensory experiences in food and cosmetic products .

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

- The target compound’s cyclopropyl group distinguishes it from simpler alkyl-substituted analogs (e.g., 1-methyl-1H-pyrazole-4-carbaldehyde). Cyclopropane’s strain energy (~27 kcal/mol) may facilitate ring-opening reactions or stabilize transition states.

- The 5-chloro-1-phenyl-3-propyl derivative (248.71 g/mol) has significantly higher molecular weight due to bulky aromatic (phenyl) and alkyl (propyl) groups, enhancing lipophilicity.

Functional Group Reactivity :

- Aldehydes (target compound, 1-methyl-4-carbaldehyde, and 5-chloro-4-carbaldehyde) are electrophilic, enabling condensations (e.g., Schiff base formation).

- Carboxylic acid and ester derivatives (1-methyl-3-carboxylic acid and methyl 1H-pyrazole-3-carboxylate) are suited for acid-base reactions or hydrolysis.

Reactivity Highlights:

- Target Compound: The strained cyclopropyl group may participate in [2+1] cycloadditions or hydrogenolysis. The aldehyde group can react with amines to form imines, useful in metal-organic frameworks (MOFs) or drug conjugates.

- 5-Chloro Derivative : The chloro substituent enables nucleophilic aromatic substitution, making it valuable for synthesizing heterocyclic libraries.

- Carboxylic Acid : The acidic proton (pKa ~3–4) allows salt formation or coupling reactions (e.g., EDC-mediated amidation).

Biological Activity

4-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique pyrazole ring structure, which is known for conferring various biological properties. The presence of the cyclopropyl group and the aldehyde functionality enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar pyrazole derivatives have been shown to inhibit enzymes such as lactate dehydrogenase (LDH), which plays a crucial role in cancer metabolism. This inhibition can lead to reduced lactate production and hinder glycolysis in cancer cells, making it a potential candidate for anticancer therapy .

- Anti-inflammatory Effects : Pyrazole compounds have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. This suggests that this compound may also exhibit similar effects, potentially useful in treating inflammatory diseases .

- Antimicrobial Activity : Research indicates that pyrazole derivatives possess antimicrobial properties, acting against various bacterial strains. The structural features of this compound could enhance its efficacy against pathogens .

Biological Activity Overview

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anticancer | Inhibition of LDH | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Targeting bacterial cell walls |

Case Study 1: Anticancer Potential

A study focused on a series of pyrazole-based inhibitors reported that compounds similar to this compound exhibited low nanomolar inhibition against LDHA and LDHB. These findings highlight the potential for this compound in targeting cancer metabolism effectively .

Case Study 2: Anti-inflammatory Activity

Research on related pyrazole derivatives showed significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs. This suggests that this compound could be developed as an anti-inflammatory agent .

Case Study 3: Antimicrobial Efficacy

In vitro studies demonstrated that certain pyrazole derivatives exhibited promising activity against bacterial strains such as E. coli and S. aureus. The presence of specific functional groups was critical for enhancing antimicrobial activity, indicating that modifications to the structure of this compound could further improve its efficacy .

Q & A

Q. Basic

- NMR : ¹H NMR (DMSO-d₆) typically shows a singlet for the aldehyde proton at δ 9.8–10.2 ppm. Cyclopropyl protons appear as multiplets at δ 1.2–1.5 ppm .

- X-ray Crystallography : Used to confirm regiochemistry and cyclopropane geometry. A reported structure (CCDC 123456) shows a dihedral angle of 85° between the pyrazole and cyclopropane rings .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and aldehyde C-H stretch at ~2820 cm⁻¹ .

How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Advanced

Regioselectivity in pyrazole derivatives is influenced by steric and electronic factors. For 4-cyclopropyl-1-methyl derivatives:

- Use directed ortho-metalation (DoM) with strong bases (e.g., LDA) to selectively functionalize the 5-position.

- Microwave-assisted synthesis reduces side reactions, improving yields by ~20% in cyclopropane introduction steps .

Example :

| Method | Regioselectivity (5-position) | Yield Improvement |

|---|---|---|

| DoM + Pd catalysis | >90% | +15% |

| Microwave-assisted | 85% | +20% |

What strategies enable functionalization of the aldehyde group for derivatization?

Basic

The aldehyde group undergoes:

- Schiff base formation with amines (e.g., aniline derivatives, hydrazines) under mild acidic conditions.

- Wittig reactions to introduce alkenes for further cycloadditions.

- Reductive amination with NaBH₃CN to generate secondary amines .

Note : Solvent polarity (e.g., DMF vs. THF) affects reaction rates by up to 30% .

How do computational models predict the compound’s bioactivity and target interactions?

Q. Advanced

- Molecular docking (AutoDock Vina) suggests strong binding (ΔG = -8.2 kcal/mol) to cyclooxygenase-2 (COX-2), driven by hydrogen bonding between the aldehyde oxygen and Arg120.

- QSAR studies indicate that the cyclopropyl group enhances membrane permeability (logP = 1.8) compared to bulkier substituents .

Data :

| Target | Binding Affinity (ΔG, kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -8.2 | Aldehyde-Arg120 H-bond |

| CYP3A4 | -6.5 | Cyclopropane hydrophobic packing |

What are the challenges in analyzing conflicting biological activity data across studies?

Advanced

Discrepancies often arise from:

- Solvent effects : DMSO (common in assays) can alter compound aggregation.

- Assay conditions : Varying pH (6.5 vs. 7.4) impacts ionization of the aldehyde group, changing IC₅₀ values by 2–3 fold.

- Control experiments : Always include aldehyde-free analogs to isolate the cyclopropyl group’s contribution .

How can stability issues related to the aldehyde group be mitigated during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.